2-Fluoro-4-methylbenzyl alcohol

説明

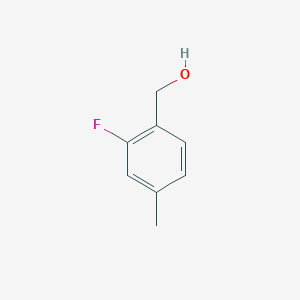

2-Fluoro-4-methylbenzyl alcohol (CAS: 252004-38-9) is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol. Structurally, it consists of a benzyl alcohol backbone substituted with a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring (see Figure 1). This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals . Limited toxicity data are available, but standard precautions for handling fluorinated alcohols (e.g., avoiding prolonged skin contact) are recommended .

特性

IUPAC Name |

(2-fluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXNIIRIRHQSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380959 | |

| Record name | 2-Fluoro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-38-9 | |

| Record name | 2-Fluoro-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252004-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylbenzyl alcohol typically involves the fluorination of 4-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzyl alcohol is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of 2-Fluoro-4-methylbenzyl alcohol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

化学反応の分析

Types of Reactions: 2-Fluoro-4-methylbenzyl alcohol can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

Reduction: LiAlH4 in anhydrous ether or THF (tetrahydrofuran).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: 2-Fluoro-4-methylbenzaldehyde or 2-Fluoro-4-methylbenzoic acid.

Reduction: 2-Fluoro-4-methylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Fluoro-4-methylbenzyl alcohol has several applications in scientific research:

作用機序

The mechanism of action of 2-Fluoro-4-methylbenzyl alcohol depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific molecular targets, thereby modulating biological pathways .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-Fluoro-4-methylbenzyl alcohol with structurally analogous benzyl alcohol derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups: Compounds like 4-Bromo-2-fluorobenzyl alcohol and 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol exhibit enhanced reactivity due to bromine (nucleophilic substitution) and trifluoromethyl (electron-withdrawing) groups, respectively .

Lipophilicity: The 4-Fluoro-2-methylbenzyl alcohol isomer has a logP value of 1.5, indicating moderate hydrophobicity suitable for membrane penetration in drug design .

Toxicity and Handling :

- Fluorinated Derivatives : While 2-Fluoro-4-methylbenzyl alcohol lacks explicit toxicity data, structurally similar compounds like 4-Fluoro-2-methylbenzyl alcohol are classified as skin irritants, necessitating protective measures .

- Methoxy Derivatives : 4-Methoxybenzyl alcohol shows low acute toxicity, contrasting with halogenated analogs, which often require stricter handling protocols .

Applications :

- Pharmaceutical Intermediates : 2-Fluoro-4-methylbenzyl alcohol and 4-Methoxybenzyl alcohol are critical in synthesizing active pharmaceutical ingredients (APIs) .

- Agrochemicals : 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol is employed in pesticide development due to its stability under environmental conditions .

Research Findings and Trends

Recent studies highlight the growing demand for fluorinated benzyl alcohols in medicinal chemistry, driven by fluorine's ability to enhance bioavailability and metabolic stability . However, environmental persistence data for these compounds remain scarce, warranting further investigation into their ecological impacts .

生物活性

2-Fluoro-4-methylbenzyl alcohol (CAS Number: 252004-38-9) is an organofluorine compound characterized by its unique structural properties, which include a fluorine atom at the second position and a methyl group at the fourth position of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

2-Fluoro-4-methylbenzyl alcohol is a derivative of benzyl alcohol, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 150.14 g/mol |

| Structure | Structure |

The presence of the fluorine atom modifies its electronic properties, potentially influencing its reactivity and interaction with biological molecules.

The biological activity of 2-fluoro-4-methylbenzyl alcohol can be attributed to several mechanisms:

- Enzyme Interaction : The fluorine atom enhances the compound's ability to form strong interactions with enzymes and proteins, potentially modulating their activity. This can lead to various biological effects, including inhibition or activation of specific enzymatic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with cell surface receptors or intracellular proteins. Such interactions can alter gene expression and affect cellular functions such as proliferation and apoptosis.

- Metabolic Pathways : 2-Fluoro-4-methylbenzyl alcohol is involved in metabolic processes that may affect its bioavailability and overall biological activity. For instance, it can be metabolized by cytochrome P450 enzymes, impacting its pharmacokinetics.

Biological Activity

Research indicates that 2-fluoro-4-methylbenzyl alcohol exhibits various biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects, suggesting that 2-fluoro-4-methylbenzyl alcohol may possess similar properties. The presence of fluorine may enhance lipophilicity, thereby affecting its interaction with microbial membranes.

- Toxicological Studies : Toxicological assessments indicate that long-term exposure to this compound does not produce chronic adverse health effects; however, it may cause irritation upon contact with skin or eyes .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-fluoro-4-methylbenzyl alcohol:

Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of various fluorinated benzyl alcohols, including 2-fluoro-4-methylbenzyl alcohol. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of 2-fluoro-4-methylbenzyl alcohol revealed that it could act as a competitive inhibitor for certain metabolic enzymes. This was evidenced by dose-response assays demonstrating increased inhibition at higher concentrations.

Study 3: Cellular Effects

In vitro studies showed that treatment with 2-fluoro-4-methylbenzyl alcohol resulted in altered gene expression profiles in human cell lines. Notably, genes associated with apoptosis and cell cycle regulation were significantly affected, indicating potential therapeutic applications in cancer treatment.

Dosage Effects

The biological effects of 2-fluoro-4-methylbenzyl alcohol vary significantly with dosage:

- Low Doses : Minimal effects observed; potential for therapeutic applications.

- Moderate Doses : Observable changes in cellular signaling pathways.

- High Doses : Toxic effects noted; careful dosage regulation is essential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。